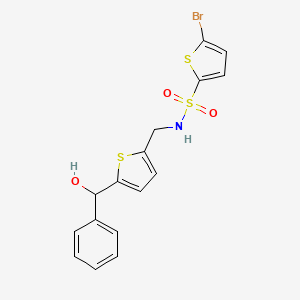

![molecular formula C20H21FN4O4S2 B2503204 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-82-0](/img/structure/B2503204.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are typically synthesized by the reaction of sulfonyl chlorides with amines. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the research, particularly with the sulfonamide derivatives synthesized for their biological activity.

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves the precursor compound 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. This precursor is initially synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. Subsequently, the precursor reacts with substituted aryl sulfonyl chlorides to yield sulfonamides with good yields ranging from 75% to 89% . Although the specific synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is not detailed, it is likely that a similar synthetic route could be employed, with appropriate modifications to incorporate the dimethylmorpholino and 4-fluorobenzo[d]thiazol-2-yl groups.

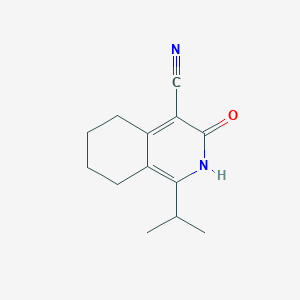

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic methods such as IR, NMR (1H and 13C), mass spectrometry, and elemental analysis . These techniques allow for the elucidation of the molecular framework and the confirmation of the synthesized compounds' structures. The presence of the morpholino group and the sulfonyl linkage are key structural features that can be identified through these methods.

Chemical Reactions Analysis

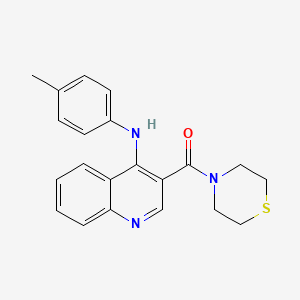

Sulfonamide derivatives, including those similar to the compound of interest, are known to exhibit antimicrobial activity. The compounds synthesized in the study were tested against various bacterial and fungal strains, with some showing potent antimicrobial activity, particularly as antifungal agents . The chemical reactivity of these compounds in biological systems can be attributed to their ability to form hydrogen bonds with amino acids at the active sites of enzymes, as suggested by molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the morpholino moiety contribute to the compounds' solubility, stability, and reactivity. The antimicrobial potency of these compounds is often assessed through growth inhibition zones and minimum inhibitory concentration (MIC) tests, with some compounds exhibiting MIC values in the range of 6.25–25.0 µg/mL . These properties are crucial for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

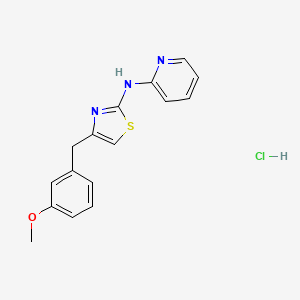

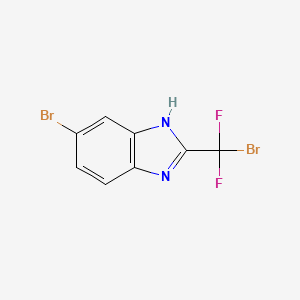

4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide and its derivatives have been studied for their potential antimicrobial activity. Research indicates that compounds containing sulphonamide, benzothiazole, and fluorine elements, similar to this compound, show promising antimicrobial properties. For instance, fluoro-substituted sulphonamide benzothiazole derivatives were synthesized and screened for their antimicrobial activities. These compounds exhibited significant potential in inhibiting microbial growth, suggesting a role in developing new antimicrobial agents (Jagtap et al., 2010).

Molecular Docking and Antifungal Activity

The compound and its related structures have been explored in molecular docking studies, which are crucial for understanding how these molecules interact with biological targets. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to this compound, showed potent antimicrobial activity, particularly against fungi. These findings were supported by molecular docking studies, indicating the compounds' potential as antifungal agents (Janakiramudu et al., 2017).

Anticancer Potential

Certain derivatives of this compound have been investigated for their anticancer properties. For example, fluoro-substituted benzothiazole compounds have shown promising results in biological and pharmacological screenings for anticancer activity. These studies indicate that the structural components of 4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide may contribute to potential anticancer effects (Patel et al., 2009).

Photophysical Properties

Compounds related to 4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide have been studied for their photophysical properties. These properties are significant in applications like fluorescent probes and in photodynamic therapy for cancer treatment. For instance, the modulation of the excited-state intramolecular proton transfer process in certain derivatives indicates potential applications in photophysical studies (Heyer et al., 2017).

Eigenschaften

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGIMUKJBKGFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)